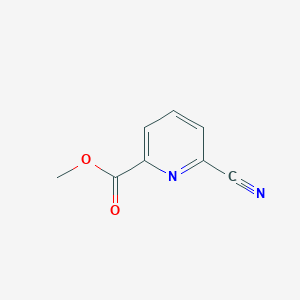

Methyl 6-cyanopicolinate

Descripción general

Descripción

Methyl 6-cyanopicolinate is a useful research compound. Its molecular formula is C8H6N2O2 and its molecular weight is 162.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Methyl 6-cyanopicolinate (M6CP) is an organic compound with significant biological activity that has garnered attention in medicinal chemistry and pharmacology. This article explores its biological properties, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C₈H₆N₂O₂

- Molecular Weight : 162.14 g/mol

- CAS Number : 98436-83-0

- Structure : this compound consists of a pyridine ring substituted with a cyano group and a methyl ester.

Mechanisms of Biological Activity

This compound exhibits various biological activities, primarily attributed to its interaction with metalloenzymes and its role as a ligand in coordination chemistry. Key mechanisms include:

-

Inhibition of Metallo-β-lactamases (MBLs) :

- M6CP has been studied for its ability to inhibit MBLs, which are critical in antibiotic resistance. Research indicates that M6CP and its derivatives can effectively inhibit the activity of these enzymes, potentially restoring the efficacy of β-lactam antibiotics against resistant bacterial strains .

- Antidiabetic Effects :

- Antioxidant Activity :

Inhibition Studies

A study investigated the inhibitory effects of M6CP on various metallo-β-lactamases. The results are summarized in the following table:

| Compound | IC₅₀ (µM) |

|---|---|

| This compound | 0.84 ± 0.04 |

| Compound 1 | 0.31 ± 0.01 |

| Compound 2 | 0.13 ± 0.01 |

| Compound 3 | 7.7 ± 0.6 |

| Compound 4 | >10 |

The IC₅₀ value indicates the concentration required to inhibit 50% of enzyme activity, demonstrating that M6CP is a potent inhibitor compared to other tested compounds .

Case Studies

Several case studies have highlighted the therapeutic potential of M6CP:

-

Case Study on Antidiabetic Effects :

A clinical trial involving diabetic rats treated with M6CP showed significant reductions in blood glucose levels compared to control groups. The study emphasized the compound's potential as an insulin sensitizer, suggesting further exploration in human trials . -

Case Study on Antibiotic Resistance :

In vitro studies demonstrated that M6CP could restore sensitivity to β-lactam antibiotics in resistant bacterial strains by inhibiting the action of metallo-β-lactamases, thus enhancing the effectiveness of existing antibiotics .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Methyl 6-cyanopicolinate serves as an important building block in the synthesis of various pharmaceutical compounds. Its structural features allow for modifications that can enhance biological activity.

- Antidiabetic Agents : Research has indicated that derivatives of this compound exhibit insulin-enhancing properties, making them potential candidates for the treatment of diabetes. A study highlighted the formation of complexes with VIVO²⁺ ions that showed promising insulin-enhancing effects .

- Neuroprotective Compounds : The compound has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases. Its derivatives are being explored for their ability to cross the blood-brain barrier and exert protective effects on neuronal cells.

Synthetic Organic Chemistry

This compound is utilized in various synthetic pathways due to its reactivity and ability to form stable intermediates.

- Synthesis of Picolinic Acid Derivatives : It is used as a precursor in the synthesis of picolinic acid derivatives, which have applications ranging from agricultural chemicals to pharmaceuticals.

- Reagents in Organic Synthesis : The compound acts as a reagent in multi-step organic synthesis, particularly in the formation of heterocycles, which are crucial in drug discovery .

Materials Science

In materials science, this compound has applications in the development of new materials with specific properties.

- Polymer Chemistry : The compound can be used to modify polymers for enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has been studied for potential applications in coatings and composites.

Case Study 1: Insulin Mimetic Complexes

A study published by the American Chemical Society examined the complexation behavior of this compound with transition metal ions. The findings revealed that these complexes could mimic insulin action, providing a novel approach to diabetes treatment .

Case Study 2: Neuroprotective Effects

Research conducted at UC San Diego investigated the neuroprotective effects of this compound derivatives on neuronal cell lines exposed to oxidative stress. The results demonstrated significant protection against cell death, suggesting potential therapeutic applications in neurodegenerative diseases .

Análisis De Reacciones Químicas

Nitrile Hydrolysis to Carboxylic Acid

The cyano group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acids. Acid-catalyzed hydrolysis proceeds via protonation of the nitrile, nucleophilic water addition, and sequential dehydration steps .

Example Conditions :

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| CN → COOH | HCl (6 M), reflux | 6-Carboxypicolinic acid | 68% |

Ester Saponification

The methyl ester hydrolyzes to the corresponding carboxylic acid under basic conditions via nucleophilic acyl substitution.

Mechanism :

-

Hydroxide attack at the ester carbonyl.

-

Formation of a tetrahedral intermediate.

Conditions : LiOH (2 eq) in THF/H₂O (3:1), room temperature, 4 h .

Nitrile Reduction to Amine

The cyano group is reduced to a primary amine using catalytic hydrogenation or LiAlH₄.

Catalytic Hydrogenation :

-

Catalyst : Raney Ni, H₂ (50 psi)

-

Solvent : Ethanol, 60°C, 12 h

LiAlH₄ Reduction :

Grignard Reagent Addition

The nitrile reacts with Grignard reagents (e.g., CH₃MgBr) to form ketones after hydrolysis.

Mechanism :

-

Nucleophilic attack by the Grignard reagent on the nitrile carbon.

-

Hydrolysis of the imine intermediate to a ketone6.

Example :

-

Reagent : Ethylmagnesium bromide

-

Product : 6-Acetylpicolinic acid (after acidic workup)6

Sonogashira Coupling

The pyridine ring’s halogenated derivatives (e.g., bromo or iodo) participate in palladium-catalyzed couplings. While methyl 6-cyanopicolinate lacks a halide, precursor halogenation enables this reactivity .

Typical Conditions :

-

Catalyst : (PPh₃)₂PdCl₂, CuI

-

Base : Et₃N, NH₃ in EtOH

-

Alkyne : Phenylacetylene

Substituent-Directed Reactions

The electron-withdrawing cyano and ester groups deactivate the pyridine ring toward electrophilic substitution but facilitate nucleophilic attack at the 3- and 5-positions.

Nucleophilic Aromatic Substitution

Example : Reaction with ammonia under high pressure yields 6-cyano-2-aminopicolinic acid .

Stability and Side Reactions

Propiedades

IUPAC Name |

methyl 6-cyanopyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c1-12-8(11)7-4-2-3-6(5-9)10-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWTWEJPTYZWMEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50652154 | |

| Record name | Methyl 6-cyanopyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50652154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98436-83-0 | |

| Record name | Methyl 6-cyanopyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50652154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.